Cas no 13533-58-9 (Ethyl a-Thioglucopyranoside)
Ethyl a-Thioglucopyranoside Chemical and Physical Properties
Names and Identifiers
-
- Ethyl α-Thioglucopyranoside
- (2R,3R,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol
- A-D-glucopyranoside
- A-Thioglucopyranoside
- Ethyl
- Ethyl-1-thio-
- Ethyl 1-Thio-α-D-glucopyranoside
- SCHEMBL7154429
- DTXSID50706181
- 1-(Ethylthio)-1-deoxy-alpha-D-glucopyranose
- Ethyl 1-thio--D-glucopyranoside
- (2R,3R,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
- Ethyl 1-Thio-a-D-glucopyranoside; Ethyl-1-thio-a-D-glucopyranoside;
- BS-45124
- (2R,3R,4S,5S,6R)-2-(ETHYLSULFANYL)-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
- Ethylalpha-Thioglucopyranoside
- 13533-58-9
- AKOS040767657
- ETHYL ALPHA-THIOGLUCOPYRANOSIDE
- Ethyl a-Thioglucopyranoside
- MFCD07369395
-
- Inchi: 1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8-/m1/s1
- InChI Key: CHAHFVCHPSPXOE-JAJWTYFOSA-N
- SMILES: S(CC)[C@@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O
Computed Properties
- Exact Mass: 224.07200
- Monoisotopic Mass: 224.07184478g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 115Ų
Experimental Properties
- PSA: 115.45000
- LogP: -1.46060
Ethyl a-Thioglucopyranoside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E302467-250mg |
Ethyl a-Thioglucopyranoside |
13533-58-9 | ≥98% | 250mg |
¥533.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E302467-50mg |
Ethyl a-Thioglucopyranoside |
13533-58-9 | ≥98% | 50mg |
¥267.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E302467-1g |
Ethyl a-Thioglucopyranoside |
13533-58-9 | ≥98% | 1g |
¥1924.90 | 2023-09-03 | |
| TRC | E926990-50mg |
Ethyl a-Thioglucopyranoside |
13533-58-9 | 50mg |
$ 173.00 | 2023-09-07 | ||
| TRC | E926990-500mg |
Ethyl a-Thioglucopyranoside |
13533-58-9 | 500mg |
$ 1369.00 | 2023-09-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E886425-250mg |
Ethyl α-D-Thioglucopyranoside |
13533-58-9 | ≥98% | 250mg |
¥518.00 | 2022-01-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E886425-1g |
Ethyl α-D-Thioglucopyranoside |
13533-58-9 | ≥98% | 1g |
¥1,868.00 | 2022-01-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E886425-5g |
Ethyl α-D-Thioglucopyranoside |
13533-58-9 | ≥98% | 5g |
¥5,220.00 | 2022-01-14 | |
| eNovation Chemicals LLC | D685167-1g |
Ethyl alpha-D-thioglucopyranoside |
13533-58-9 | >97% | 1g |
$250 | 2023-08-31 | |
| eNovation Chemicals LLC | D685167-5g |
Ethyl alpha-D-thioglucopyranoside |
13533-58-9 | >97% | 5g |
$745 | 2023-08-31 |
Ethyl a-Thioglucopyranoside Suppliers
Ethyl a-Thioglucopyranoside Related Literature
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on Ethyl a-Thioglucopyranoside
Ethyl α-Thioglucopyranoside: A Versatile Compound in Biomedical Research
Ethyl α-Thioglucopyranoside, with the CAS number 13533-58-9, is a derivative of thioglucopyranoside that has garnered significant attention in the field of biomedical research. This compound, characterized by its unique structure and functional groups, serves as a critical building block in the development of various therapeutic agents and diagnostic tools. The Thioglucopyranoside moiety, which forms the core of this molecule, is known for its ability to interact with biological systems in a manner that can modulate cellular processes and pathways.
Recent studies have highlighted the potential of Ethyl α-Thioglucopyranoside in the context of glycoconjugate design and glycosylation engineering. Researchers have explored its role in the synthesis of glycoconjugates that can mimic natural carbohydrate structures, which are essential for various biological functions including cell-cell recognition and immune response modulation. The Thioglucopyranoside scaffold, due to its sulfur-containing functionality, offers unique chemical reactivity that can be exploited for the creation of glycoconjugates with tailored properties.
The Thioglucopyranoside core of Ethyl α-Thioglucopyranoside is particularly interesting because of its ability to engage in glycosylation reactions that can be directed towards specific biological targets. This property has led to its use in the development of glycoconjugates that are being investigated for their potential in drug delivery systems and targeted therapies. The Thioglucopyranoside group can also serve as a platform for the attachment of various functional groups, enabling the design of glycoconjugates with enhanced pharmacological properties.
One of the key areas where Eth, Ethyl α-Thioglucopyranoside has shown promise is in the field of glycoconjugate design for drug delivery applications. The ability of Ethyl α-Thioglucopyranoside to form stable glycoconjugates has been leveraged to create drug delivery systems that can target specific cellular compartments or tissues. This targeted approach has the potential to enhance the efficacy of therapeutic agents while minimizing systemic side effects.
Recent advancements in glycoconjugate engineering have further expanded the applications of Ethyl α-Thioglucopyranoside. For instance, researchers have demonstrated that Ethyl α-Thioglucopyranoside-based glycoconjugates can be used to modulate immune responses by mimicking the structure of naturally occurring carbohydrates that are involved in immune recognition. This has opened new avenues for the development of immunomodulatory agents and anti-inflammatory drugs.
The Thioglucopyranoside functionality in Ethyl α-Thioglucopyranoside also presents opportunities for the design of glycoconjugates with enhanced biocompatibility and stability. By incorporating Ethyl α-Thioglucopyranoside into glycoconjugates, scientists can create materials that are more resistant to degradation and have improved interactions with biological systems. This is particularly relevant in the development of biomaterials and drug delivery systems that require long-term stability and controlled release properties.
Another area of interest is the use of Ethyl α-Thioglucopyranoside in the synthesis of glycoconjugates for diagnostic applications. The Thioglucopyranoside group can be functionalized with various reporter groups or fluorescent tags, enabling the creation of glycoconjugates that can be used for imaging and diagnostic purposes. This has led to the development of glycoconjugate-based diagnostic tools that can provide real-time information about biological processes and disease progression.
Recent studies have also explored the potential of Ethyl α-Thioglucopyranoside in the context of glycoconjugate design for regenerative medicine. The ability of Ethyl α-Thioglucopyranoside-based glycoconjugates to support cell adhesion and proliferation has been investigated, with promising results in the development of biomimetic materials that can be used for tissue engineering and organ regeneration.
Furthermore, the Thioglucopyranoside functionality in Ethyl α-Thioglucopyranoside has been utilized in the design of glycoconjugates that can serve as carriers for the delivery of therapeutic agents. These glycoconjugates can be engineered to have specific affinities for certain cell types or tissues, allowing for the targeted delivery of drugs and reducing the risk of systemic toxicity. This targeted approach is particularly valuable in the treatment of diseases such as cancer, where the ability to deliver therapeutic agents to specific sites is crucial.
The ongoing research into Ethyl α-Thioglucopyranoside and its potential applications in glycoconjugate design highlights the importance of this compound in the development of new therapeutic and diagnostic strategies. As the field of glycoconjugate engineering continues to evolve, the role of Ethyl α-Thioglucopyranoside in creating glycoconjugates with tailored properties is likely to expand, opening up new possibilities for the treatment and diagnosis of various diseases.
In conclusion, Ethyl α-Thioglucopyranoside represents a valuable tool in the field of glycoconjugate design and glycosylation engineering. Its unique Thioglucopyranoside core and the ability to form stable glycoconjugates make it a promising candidate for the development of drug delivery systems, immunomodulatory agents, and diagnostic tools. As research in this area continues to advance, the potential applications of Ethyl α-Thioglucopyranoside are expected to grow, further solidifying its importance in biomedical research and therapeutic development.
13533-58-9 (Ethyl a-Thioglucopyranoside) Related Products
- 7473-36-1(Ethyl b-Thioglucopyranoside)
- 169333-09-9(b-D-Galactopyranoside, dodecyl1-thio-)
- 30760-09-9(Methyl b-D-thioglucopyranoside)
- 115678-08-5(a-L-Mannopyranoside, methyl6-deoxy-1-thio-)
- 56245-60-4(Ethyl b-D-Thiogalactopyranoside)
- 148466-41-5(Protein (Escherichiacoli clone pRAB15 gene rol) (9CI))
- 114853-38-2(b-L-Galactopyranoside, methyl6-deoxy-1-thio-)
- 85618-21-9(Octyl β-D-thioglucopyranoside)
- 98854-15-0(Nonyl b-D-thioglucopyranoside)
- 108392-13-8(Thiodiglucoside)